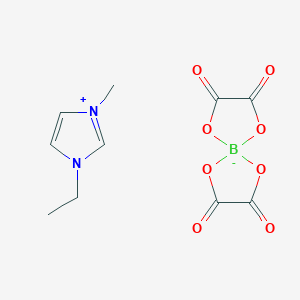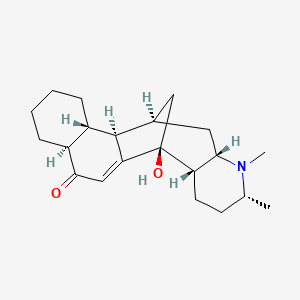
Himbadine
Übersicht
Beschreibung
Himbadine is a piperidine alkaloid with a polycyclic scaffold, first isolated from the bark of the Galbulimima species, a magnolia native to northern Australia and Southeast Asia . This compound was reported in 1967 by Ritchie and co-workers at the University of Sydney . This compound is part of a family of alkaloids known for their complex structures and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential bioactivity.
Medicine: Exploring its potential as a therapeutic agent, particularly due to its structural similarity to other bioactive alkaloids.
Industry: Potential use in the development of new materials or as a precursor for other complex molecules
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Himbadine plays a role in biochemical reactions by potentially interacting with muscarinic receptors due to its structural similarity with other Galbulimima alkaloids . The compound’s interactions with enzymes, proteins, and other biomolecules are not extensively documented, but its affinity for muscarinic receptors indicates it may influence neurotransmitter pathways .
Cellular Effects
Its potential interaction with muscarinic receptors suggests it could influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its potential binding interactions with muscarinic receptors . This interaction may lead to enzyme inhibition or activation and changes in gene expression, although detailed studies are required to confirm these effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have not been extensively studied. Like many alkaloids, it is likely to exhibit changes in its effects over time, including potential degradation and long-term impacts on cellular function .
Dosage Effects in Animal Models
It is essential to conduct studies to determine any threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound’s involvement in metabolic pathways is not well-characterized. Its structural similarity to other alkaloids suggests it may interact with specific enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with specific transporters or binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of himbadine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the piperidine ring and the polycyclic scaffold through a series of cyclization reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound is not extensively documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and process optimization could potentially facilitate its production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Himbadine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wirkmechanismus
The exact mechanism of action of himbadine is not fully understood. it is believed to interact with muscarinic receptors, similar to other alkaloids in its family. This interaction could influence various physiological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Himbadine is structurally related to other Galbulimima alkaloids, such as himbacine, himandrine, and himgaline. These compounds share a common polycyclic scaffold and piperidine ring but differ in their specific functional groups and stereochemistry . This compound’s unique structure and potential bioactivity make it a compound of interest for further research and comparison with its analogs.
Similar Compounds:
- Himbacine
- Himandrine
- Himgaline
- GB13
- GB22
This compound stands out due to its specific structural features and the potential for unique biological activities .
Eigenschaften
IUPAC Name |
(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16,17-dimethyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-12-7-8-16-18(22(12)2)9-13-11-21(16,24)17-10-19(23)14-5-3-4-6-15(14)20(13)17/h10,12-16,18,20,24H,3-9,11H2,1-2H3/t12-,13-,14+,15+,16+,18+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJYANLRBFNIEG-FBMLLKETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(N1C)CC3CC2(C4=CC(=O)C5CCCCC5C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](N1C)C[C@@H]3C[C@]2(C4=CC(=O)[C@H]5CCCC[C@@H]5[C@@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Himbadine and its de-N-methyl derivative, also known as alkaloid G.B. 13?
A1: The structures of this compound and its de-N-methyl derivative (alkaloid G.B. 13) were elucidated through a combination of chemical and spectroscopic analyses. These proposed structures were further confirmed through several partial syntheses using the structurally defined ester alkaloid, Himandrine, as a starting point. []
Q2: How does the chemical synthesis of this compound and other Galbulimima alkaloids contribute to our understanding of their structure and potential applications?
A2: Total synthesis efforts, particularly those focused on (+) and (-) galbulimima alkaloid 13, (-)-Himgaline, (-)-Himbadine, and (-)-Himandrine, have been instrumental in confirming the structures and stereochemistry of these complex molecules. [] These synthetic approaches often employ sophisticated strategies like cross-coupling reactions, metathesis, and Diels-Alder reactions to construct the intricate ring systems present in these alkaloids. The development of such synthetic routes not only validates structural assignments but also paves the way for generating novel analogs with potentially modified biological activities, ultimately advancing their potential for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)




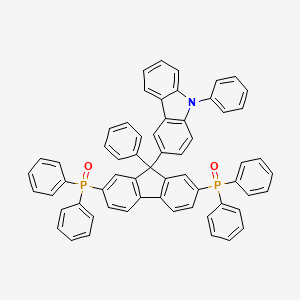
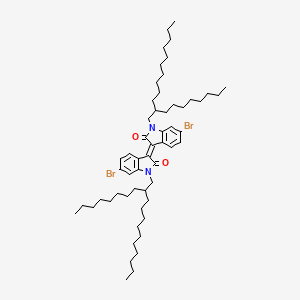
![1-Phenyl-3-[(R)-1-methyl-2-[(dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea](/img/structure/B1494832.png)
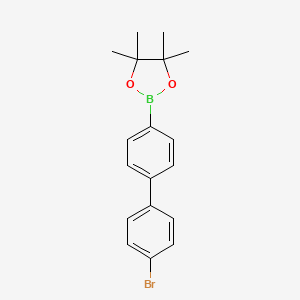
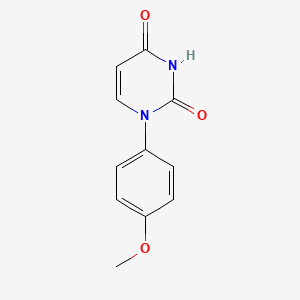
![Methyl 4-{[(benzyloxy)carbonyl]amino}-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1494844.png)

